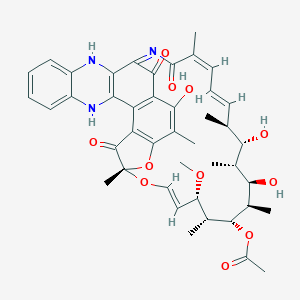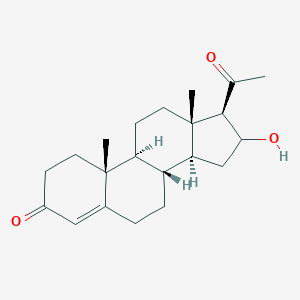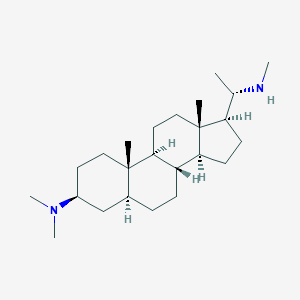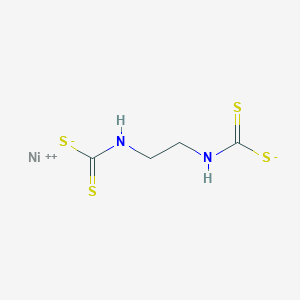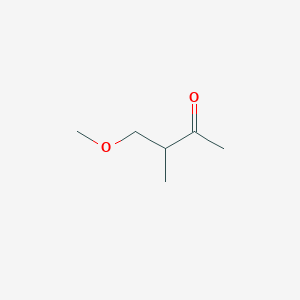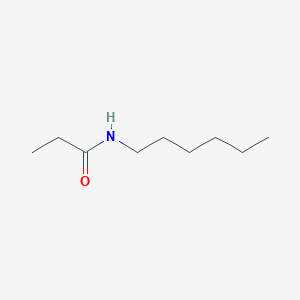
Propanamide, N-hexyl-
Descripción general
Descripción
“Propanamide, N-hexyl-” is an organic compound with the molecular formula C9H19NO . It is a derivative of propanamide, which is the amide of propanoic acid . This compound is a mono-substituted amide .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-hexyl-” consists of a propanamide backbone with a hexyl group attached to the nitrogen atom . The IUPAC Standard InChIKey for this compound is WVNFFHLXDXOSGO-UHFFFAOYSA-N .Chemical Reactions Analysis
Amides, including propanamide derivatives, can undergo various chemical reactions. For example, amides can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Characterization : Propanamide derivatives, like 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, have been structurally and spectroscopically characterized using techniques such as ab initio calculations and IR-LD spectroscopy. These studies provide insights into the molecular structure and properties of such compounds (Zareva, 2006).
Distribution in Biological Systems : Research involving tropicamide, a propanamide derivative, has investigated its distribution in the body of warm-blooded animals, providing insights into the pharmacokinetics and tissue distribution of these types of compounds (Shormanov et al., 2016).
Antiproliferative Properties : Novel propanamide analogs have been isolated from Streptomyces sp. and shown to possess antiproliferative properties against human glioma cells. This indicates potential therapeutic applications in cancer treatment (Ye et al., 2017).
Photocatalytic Degradation : Propanamide derivatives like N-(3,4-dichlorophenyl)propanamide have been studied for their degradation under TiO2 catalysis. This research is relevant in understanding the environmental fate and breakdown of these compounds, especially in water treatment processes (Sturini et al., 1997).
Environmental Impact : Studies on the environmental movement and retention of propanamide derivatives, such as propanil in paddy-riverine systems, offer insights into the ecological impact of these chemicals, especially in agricultural settings (Perera et al., 1999).
Drug Analysis and Determination : Research on the extractive spectrophotometric determination of drugs like flutamide, a propanamide derivative, contributes to analytical chemistry, aiding in drug quality control and pharmacological studies (Rangappa et al., 2000).
Synthesis and Characterization : Novel propanamide derivatives have been synthesized and characterized, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, contributing to organic chemistry and potential pharmaceutical applications (Manolov et al., 2021).
Quantum Chemical Studies : Quantum chemical studies of propanamide derivatives like bicalutamide have been conducted, providing insights into their molecular properties and interactions, which is crucial for drug design and understanding pharmacodynamics (Otuokere & Amaku, 2015).
Direcciones Futuras
The future directions for “Propanamide, N-hexyl-” could involve further exploration of its potential uses and properties. For instance, propanamide derivatives have been evaluated for their potential antibacterial activity , suggesting possible applications in the field of medicine.
Relevant Papers One relevant paper titled “N-Hexyl-3- (4-hydroxy-3,5-dimethoxyphenyl)propanamide” discusses the hydrolysis of amides under both acidic and alkaline conditions . Another paper titled “Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies” explores the potential of propanamide-based drug conjugates .
Propiedades
IUPAC Name |
N-hexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-7-8-10-9(11)4-2/h3-8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFFHLXDXOSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333721 | |
| Record name | Propanamide, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-hexyl- | |
CAS RN |
10264-24-1 | |
| Record name | N-Hexylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




